molecular formula C18H25ClN2O2 B2365856 1-(3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)piperidin-4-ol CAS No. 942870-32-8

1-(3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)piperidin-4-ol

Cat. No. B2365856
CAS RN: 942870-32-8
M. Wt: 336.86
InChI Key: MXZWVNSNAQIQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)piperidin-4-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of "Compound A" and has been found to have a range of interesting properties that make it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 1-(3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)piperidin-4-ol is not fully understood, but it is thought to act as a partial agonist of certain GPCRs. This means that it can activate these receptors to a certain extent, but not fully. This property makes it a valuable tool for studying the complex signaling pathways that are regulated by GPCRs.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)piperidin-4-ol can have a range of biochemical and physiological effects. For example, it has been shown to modulate the activity of certain GPCRs in the brain, which could have implications for the treatment of various neurological disorders. Additionally, it has been found to have anti-inflammatory properties, which could make it a useful tool for studying the role of inflammation in various disease states.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)piperidin-4-ol in lab experiments is its ability to selectively modulate certain GPCRs without fully activating them. This property makes it a valuable tool for studying the complex signaling pathways that are regulated by these receptors. However, one limitation of this compound is its relatively low potency, which can make it difficult to achieve the desired level of receptor modulation in some experiments.

Future Directions

There are many potential future directions for research involving 1-(3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)piperidin-4-ol. One promising area of research involves the use of this compound as a tool for studying the role of GPCRs in various disease states, such as cancer, cardiovascular disease, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development.

Synthesis Methods

The synthesis of 1-(3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)piperidin-4-ol is a complex process that involves several steps. The first step is the synthesis of the intermediate compound 7-chloro-2,3-dimethyl-1H-indole, which is then reacted with 2-chloro-1,3-propanediol to form the key intermediate 3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl chloride. This intermediate is then reacted with piperidine to form the final product, 1-(3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)piperidin-4-ol.

Scientific Research Applications

1-(3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl)piperidin-4-ol has been used in a wide range of scientific research applications. One of the most promising areas of research involves the use of this compound as a tool for studying the role of G protein-coupled receptors (GPCRs) in various physiological processes. GPCRs are a large family of proteins that play a critical role in many cellular signaling pathways, and they are also a major target for drug development.

properties

IUPAC Name

1-[3-(7-chloro-2,3-dimethylindol-1-yl)-2-hydroxypropyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2/c1-12-13(2)21(18-16(12)4-3-5-17(18)19)11-15(23)10-20-8-6-14(22)7-9-20/h3-5,14-15,22-23H,6-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZWVNSNAQIQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=CC=C2Cl)CC(CN3CCC(CC3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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